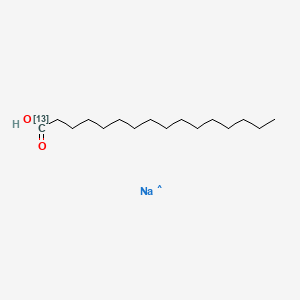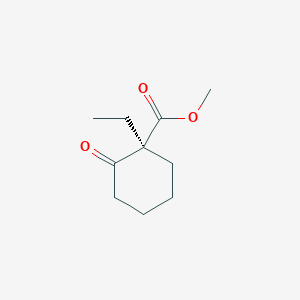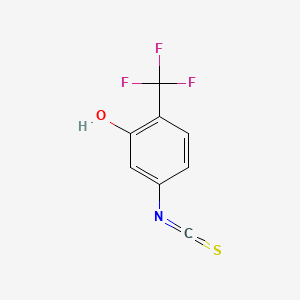
Sodium Palmitate (1-13C, 99%)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium Palmitate (1-13C, 99%) is a labeled fatty acid, specifically a sodium salt of palmitic acid where the carbon at position 1 is replaced with the isotope carbon-13. This compound is widely used in various scientific research applications due to its unique isotopic labeling, which allows for detailed metabolic and biochemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium Palmitate (1-13C, 99%) can be synthesized through the saponification of palmitic acid (1-13C) with sodium hydroxide. The reaction typically involves dissolving palmitic acid in an alcohol solvent, followed by the addition of sodium hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of sodium palmitate .
Industrial Production Methods: On an industrial scale, sodium palmitate is produced through the hydrolysis of palm oil, which contains a high concentration of palmitic acid. The hydrolysis process is followed by neutralization with sodium hydroxide to yield sodium palmitate .
Análisis De Reacciones Químicas
Types of Reactions: Sodium Palmitate (1-13C, 99%) undergoes various chemical reactions, including:
Oxidation: Sodium palmitate can be oxidized to produce palmitic acid and other oxidation products.
Reduction: It can be reduced to form palmitic alcohol.
Substitution: Sodium palmitate can participate in substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed:
Oxidation: Palmitic acid, carbon dioxide, and water.
Reduction: Palmitic alcohol.
Substitution: Metal palmitates.
Aplicaciones Científicas De Investigación
Sodium Palmitate (1-13C, 99%) is extensively used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of fatty acids.
Biology: Employed in studies of lipid metabolism and cellular processes involving fatty acids.
Medicine: Utilized in research on metabolic disorders and the role of fatty acids in disease mechanisms.
Industry: Applied in the production of soaps and detergents due to its surfactant properties
Mecanismo De Acción
The mechanism of action of Sodium Palmitate (1-13C, 99%) involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The carbon-13 labeling allows for the tracking of its metabolic fate using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This enables researchers to study the detailed pathways and molecular targets involved in fatty acid metabolism .
Comparación Con Compuestos Similares
Sodium Stearate: Another sodium salt of a fatty acid, but derived from stearic acid.
Sodium Oleate: A sodium salt of oleic acid, an unsaturated fatty acid.
Sodium Laurate: A sodium salt of lauric acid, a shorter-chain fatty acid.
Comparison:
Uniqueness: Sodium Palmitate (1-13C, 99%) is unique due to its isotopic labeling, which provides a distinct advantage in metabolic studies. Unlike its unlabeled counterparts, it allows for precise tracking and analysis of metabolic pathways.
Propiedades
Fórmula molecular |
C16H32NaO2 |
|---|---|
Peso molecular |
280.41 g/mol |
InChI |
InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/i16+1; |
Clave InChI |
ZUWJMSFTDBLXRA-OMVBPHMTSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC[13C](=O)O.[Na] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14078865.png)

![(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol](/img/structure/B14078868.png)
![6-Bromo-1-[(4-bromophenyl)methyl]indole](/img/structure/B14078875.png)
![1H-Pyrazolo[3,4-b]quinoline, 4-(4-methoxyphenoxy)-3-methyl-](/img/structure/B14078883.png)
![1,4-diazabicyclo[2.2.2]octane;sulfuric acid](/img/structure/B14078889.png)
![(2S)-2-[(1S)-1-[(8R,10R,13S,14R,17S)-14,17-dihydroxy-10,13-dimethyl-1-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-1-hydroxyethyl]-4,5-dimethyl-2,3-dihydropyran-6-one](/img/structure/B14078892.png)
![1,1-Dimethylethyl hexahydro-5-nitrosopyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14078900.png)

![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078925.png)
![N5,N5,N11,N11-Tetrakis((S)-1-phenylethyl)-4,6,10,12-tetraoxa-5,11-diphosphadibenzo[ef,kl]heptalene-5,11-diamine stereoisomer](/img/structure/B14078928.png)
